molecular formula C24H38Si2 B14472430 1,2-Diphenyl-1,1,2,2-tetra(propan-2-yl)disilane CAS No. 65549-79-3

1,2-Diphenyl-1,1,2,2-tetra(propan-2-yl)disilane

Cat. No.: B14472430
CAS No.: 65549-79-3
M. Wt: 382.7 g/mol
InChI Key: ZEONWMWOYRHUGZ-UHFFFAOYSA-N
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Description

1,2-Diphenyl-1,1,2,2-tetra(propan-2-yl)disilane is a chemical compound with the molecular formula C28H42Si2. It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups. This compound is notable for its unique structure, which includes two silicon atoms each bonded to two phenyl groups and two isopropyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diphenyl-1,1,2,2-tetra(propan-2-yl)disilane typically involves the reaction of diphenyldichlorosilane with isopropylmagnesium chloride in the presence of a catalyst. The reaction proceeds as follows:

    Step 1: Diphenyldichlorosilane is reacted with isopropylmagnesium chloride in an inert solvent such as tetrahydrofuran (THF).

    Step 2: The reaction mixture is stirred at a low temperature (around -78°C) to ensure the formation of the desired product.

    Step 3: The reaction is quenched with water, and the product is extracted using an organic solvent such as diethyl ether.

    Step 4: The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to obtain the crude product.

    Step 5: The crude product is purified by column chromatography to yield pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Diphenyl-1,1,2,2-tetra(propan-2-yl)disilane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form silanol or siloxane derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce silane derivatives.

    Substitution: The phenyl or isopropyl groups can be substituted with other organic groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Grignard reagents, organolithium compounds, and other nucleophiles.

Major Products Formed

    Oxidation: Silanol and siloxane derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted organosilicon compounds.

Scientific Research Applications

1,2-Diphenyl-1,1,2,2-tetra(propan-2-yl)disilane has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.

Mechanism of Action

The mechanism of action of 1,2-Diphenyl-1,1,2,2-tetra(propan-2-yl)disilane involves its interaction with various molecular targets and pathways. The compound can form stable complexes with metal ions and other organic molecules, which can influence its reactivity and biological activity. The presence of silicon atoms in the structure allows for unique interactions with biological systems, potentially leading to novel therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-Diphenyl-1,1,2,2-tetramethyldisilane: Similar structure but with methyl groups instead of isopropyl groups.

    1,2-Diphenyl-1,1,2,2-tetraethyl-disilane: Similar structure but with ethyl groups instead of isopropyl groups.

    1,2-Diphenyl-1,1,2,2-tetra(n-butyl)disilane: Similar structure but with n-butyl groups instead of isopropyl groups.

Uniqueness

1,2-Diphenyl-1,1,2,2-tetra(propan-2-yl)disilane is unique due to the presence of isopropyl groups, which can influence its steric and electronic properties

Properties

CAS No.

65549-79-3

Molecular Formula

C24H38Si2

Molecular Weight

382.7 g/mol

IUPAC Name

phenyl-[phenyl-di(propan-2-yl)silyl]-di(propan-2-yl)silane

InChI

InChI=1S/C24H38Si2/c1-19(2)25(20(3)4,23-15-11-9-12-16-23)26(21(5)6,22(7)8)24-17-13-10-14-18-24/h9-22H,1-8H3

InChI Key

ZEONWMWOYRHUGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C1=CC=CC=C1)(C(C)C)[Si](C2=CC=CC=C2)(C(C)C)C(C)C

Origin of Product

United States

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